molecular formula C13H20N4 B1492113 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 2097966-04-4

4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No. B1492113
CAS RN: 2097966-04-4
M. Wt: 232.32 g/mol
InChI Key: KPUNKLSXMIXYAQ-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CMPP) is a small molecule compound with a cyclopropylmethyl group at the 4-position of the pyrimidine ring. It is a heterocyclic compound, which is a class of organic compounds with a ring structure composed of at least two different elements. CMPP has been studied for its potential in various scientific research applications, including drug discovery, biochemistry, and physiology. In

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis and Evaluation : A study synthesized a series of new 4-piperazinopyrimidines and evaluated them for various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. Two compounds from this series were selected for clinical investigations due to their powerful antiemetic activity (Mattioda et al., 1975).

Antiproliferative Effects on Cancer Cells

  • In Vitro Anticancer Activity : Another study focused on synthesizing and evaluating the antiproliferative effect of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines. Some compounds in this series demonstrated significant anticancer activities (Mallesha et al., 2012).

Novel Compound Synthesis

  • Heterocyclic Synthesis : Research also includes the synthesis of novel N-cycloalkanes, morpholine, piperazines, and other derivatives incorporating a pyrimidine moiety, achieved through intramolecular cyclization processes. These synthesized compounds have potential applications in various fields, including medicinal chemistry (Ho & Suen, 2013).

Anti-Inflammatory and Analgesic Agents

  • Synthesis for Therapeutic Applications : A study synthesized novel compounds derived from visnaginone and khellinone, exploring their potential as anti-inflammatory and analgesic agents. These compounds were tested for their COX inhibitory activities, showing promising results (Abu‐Hashem et al., 2020).

DNA Interactions

  • Binding to DNA : Research on unfused tricyclic aromatic intercalators, including compounds with terminal piperazino groups, revealed significant interactions with DNA, either through intercalation or groove complex formation. This has implications for understanding the mechanism of anticancer drug action (Wilson et al., 1990).

Serotonin Receptor Antagonists

  • Neuropharmacology Research : The synthesis of piperazin-1-yl substituted unfused heterobiaryls as ligands for the 5-HT7 receptors was undertaken to understand the structural features affecting binding affinity. These compounds have implications in neuropharmacology and could contribute to the development of new therapeutic agents (Strekowski et al., 2016).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), which are crucial in cell cycle regulation and energy homeostasis . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it induces apoptosis in tumor cells by inhibiting CDK4 and ARK5, leading to cell cycle arrest and programmed cell death . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDK4 and ARK5, inhibiting their kinase activity . This inhibition leads to the disruption of cell cycle progression and energy metabolism, ultimately resulting in cell death. Furthermore, it may also influence gene expression by modulating transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes and accumulates in specific tissues, including the liver and kidneys . The compound’s localization and accumulation are influenced by its interactions with efflux transporters and binding proteins, which affect its therapeutic efficacy and potential toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism . Targeting signals and post-translational modifications may influence its localization and activity, thereby affecting its overall therapeutic potential.

properties

IUPAC Name

4-(cyclopropylmethyl)-2-methyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-10-15-12(8-11-2-3-11)9-13(16-10)17-6-4-14-5-7-17/h9,11,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUNKLSXMIXYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.